Tetraallylsilane

描述

Overview of Organosilicon Chemistry and Allylsilanes

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, stands as a vital branch of chemical science. chemeurope.com These compounds are notable for the tetravalent and tetrahedral nature of silicon, similar to carbon. chemeurope.com However, the carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond, and it possesses a degree of polarization due to the differing electronegativities of carbon and silicon. chemeurope.com This inherent polarity influences the reactivity of organosilanes. chemeurope.com

Within the vast family of organosilicon compounds, allylsilanes represent a particularly reactive and versatile subgroup. beilstein-journals.org The presence of an allyl group (a prop-2-en-1-yl group) adjacent to the silicon atom imparts unique chemical properties, making them valuable reagents in organic synthesis. beilstein-journals.org

Historical Context of Tetraallylsilane Discovery and Initial Characterization

The journey of this compound from a laboratory curiosity to a valuable synthetic building block is marked by early synthetic endeavors and the subsequent recognition of its distinct reactivity.

One of the earliest documented methods for preparing this compound involved the Grignard reaction. google.com This process utilized a silicon tetrahalide, such as silicon tetrachloride, and an allyl halide, like allyl bromide, with magnesium in an ether solution to form allyl magnesium bromide. google.com The subsequent reaction with silicon tetrachloride yielded this compound. google.com

A significant challenge in these early syntheses was the purification of the final product. The reaction mixture often contained partially allylated silicon tetrachloride, which required hydrolysis by pouring the mixture into ice and water. google.com The desired this compound, dissolved in the ether layer, was then recovered through fractional distillation, preferably at reduced pressures. google.com More contemporary one-step synthesis methods have been developed, reacting silicon tetrachloride with Grignard reagents formed in situ, which has proven to be a high-yield and cost-effective approach for potential industrial production. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H20Si |

| Molar Mass | 192.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90 °C at 3 mmHg |

| Density | 0.831 g/mL at 25 °C |

| CAS Number | 1112-66-9 |

This table contains data sourced from various chemical databases. nih.govsigmaaldrich.com

Initially, it was expected that the four terminal CH2=CH- groups in this compound would make it highly reactive and easily polymerizable. google.com However, it was discovered that the reactivity of these unsaturated groups is somewhat tempered by the presence of the silicon atom. google.com The compound only polymerizes under relatively extreme conditions, such as prolonged heating at high temperatures in the presence of air. google.com This moderated reactivity, coupled with the presence of multiple reactive sites, hinted at the compound's potential for controlled chemical transformations. cymitquimica.com

Early Synthetic Approaches and Purity Challenges

Academic Significance and Research Trajectory of this compound

The unique structural and reactive properties of this compound have propelled it to a position of considerable academic interest, leading to extensive research into its applications in materials science and synthetic chemistry.

This compound serves as a valuable precursor in the synthesis of silicon-containing polymers and advanced materials. google.comdokumen.pub The monomeric or partially polymerized forms can be used as impregnants for various applications. google.com Furthermore, its ability to undergo radical-induced thiol-ene reactions allows for the synthesis of functionalized thiol derivatives, which can be used to modify the properties of materials. researchgate.net The development of carbosilane dendrimers, a class of highly branched macromolecules, has also utilized allyl-functionalized silicon compounds in their synthesis. ineosopen.org

This compound has proven to be a versatile reagent in a multitude of organometallic and synthetic transformations. researchgate.netacs.org A notable recent development is its use in iodine-promoted rearrangements, which can be controlled to produce either mono- or di-rearranged products in high yields. mdpi.comnih.gov This transformation is particularly significant as it provides a pathway to synthesize silicon-stereogenic organosilanes, which are compounds with a chiral silicon center. mdpi.combohrium.com The generation of these chiral silanes is of great interest due to their potential applications in asymmetric synthesis and materials science. mdpi.combohrium.com

Furthermore, this compound has been employed in the catalytic asymmetric allylation of imines, a crucial carbon-carbon bond-forming reaction in the synthesis of chiral homoallylic amines. acs.orgacs.org It has also been used in reactions with sulfoxides to form new carbon-carbon bonds through a catalytic Pummerer-type reaction. acs.org The ability of the this compound molecule to act as a tetradentate ligand has been demonstrated in its reaction with copper(I) chloride to form a complex π-complex. researchgate.net These examples underscore the broad utility of this compound as a multifunctional building block in modern synthetic chemistry. beilstein-journals.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Silicon Tetrachloride |

| Allyl Bromide |

| Magnesium |

| Ether |

| Allyl Magnesium Bromide |

| Toluene (B28343) |

| Tetrahydrofuran (B95107) (THF) |

| Iodine |

| Diallyldiphenylsilane |

| Copper(I) Chloride |

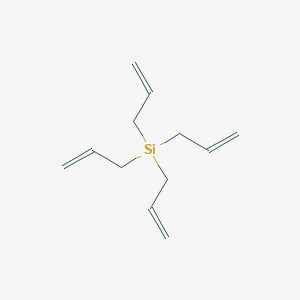

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tetrakis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQMTFHUVDMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340557 | |

| Record name | Tetraallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-66-9 | |

| Record name | Tetraallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1112-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Tetraallylsilane

Grignard Reaction-Based Synthesis

The primary and most established method for synthesizing tetraallylsilane involves the use of Grignard reagents. google.comthieme-connect.dethieme-connect.de This synthetic route is centered on the reaction of a silicon tetrahalide with a pre-formed or in situ generated allyl Grignard reagent. google.comgelest.com The fundamental transformation is a transmetalation, where the highly nucleophilic allyl groups from the Grignard reagent displace the halide atoms on the silicon center, forming four new silicon-carbon bonds. thieme-connect.dethieme-connect.de

Reaction of Silicon Tetrahalide with Allyl Grignard Reagents

The reaction typically involves adding a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), to a solution of an allyl Grignard reagent, such as allylmagnesium bromide. google.comthieme-connect.de The allylmagnesium bromide is itself prepared by reacting allyl bromide with magnesium metal in an appropriate ether solvent. google.comthieme-connect.de The reaction is highly exothermic, and the addition of the silicon tetrachloride is often controlled to maintain a gentle reflux. thieme-connect.de Upon completion of the reaction, the mixture is typically quenched with an aqueous solution, such as ammonium (B1175870) chloride, to hydrolyze any remaining reactive species and magnesium salts. thieme-connect.de The this compound product is then isolated from the organic layer, often through distillation under reduced pressure. google.comthieme-connect.de

To achieve complete substitution and maximize the yield of this compound, the stoichiometry of the reactants is a critical factor. A molar ratio of at least four equivalents of the allyl Grignard reagent to one equivalent of the silicon tetrahalide is required to ensure all four halide atoms on the silicon are replaced by allyl groups. google.com Using a slight excess of the Grignard reagent can help drive the reaction to completion. thieme-connect.de Insufficient Grignard reagent would lead to a mixture of partially allylated chlorosilanes, complicating purification.

A typical procedure highlights this stoichiometric relationship for the synthesis of this compound (26). thieme-connect.de

Table 1: Stoichiometry for this compound Synthesis thieme-connect.de

| Reactant | Chemical Formula | Molar Amount | Stoichiometric Ratio (vs. SiCl₄) |

|---|---|---|---|

| Silicon Tetrachloride | SiCl₄ | 0.176 mol | 1 |

| Allylmagnesium Bromide | CH₂=CHCH₂MgBr | 0.9 mol | ~5.1 |

This experimental setup, utilizing a slight excess of the Grignard reagent, resulted in an 88% yield of the desired this compound product. thieme-connect.de

The choice of solvent significantly impacts the Grignard reaction's yield and efficiency. While traditional Grignard reactions are performed in ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), research has shown that mixed solvent systems can offer superior results for this compound synthesis. thieme-connect.deresearchgate.netresearchgate.net The use of a non-polar co-solvent like toluene (B28343) with a smaller amount of an ether can enhance reaction efficiency. researchgate.netresearchgate.net

One study demonstrated that a one-step synthesis in a mixed solvent system of toluene and diethyl ether, where the molar ratio of diethyl ether to allyl bromide was 4, achieved a remarkable yield of 91%. researchgate.netresearchgate.net When THF was substituted for diethyl ether in the same system, the yield was noted to be around 63%. researchgate.netresearchgate.netresearchgate.net This indicates that diethyl ether is a more effective donor solvent in this specific mixed-solvent synthesis. researchgate.net

Table 2: Influence of Solvent System on this compound Yield researchgate.netresearchgate.net

| Solvent System | Key Parameter | Yield |

|---|---|---|

| Toluene / Diethyl Ether | molar ratio (Et₂O / Allyl Bromide) = 4; V(Toluene)/V(Et₂O) = 1.1 | 91% |

| Toluene / Tetrahydrofuran (THF) | V(Toluene)/V(THF) = 1-7 | ~63% |

Stoichiometric Considerations and Optimization

One-Step Synthesis Approaches

To streamline the production of this compound, one-step or "one-pot" synthesis methods have been developed. researchgate.net These approaches combine the formation of the Grignard reagent and its subsequent reaction with the silicon tetrahalide into a single process, eliminating the need to prepare and isolate the Grignard reagent separately. gelest.comresearchgate.net

A highly effective one-step approach involves the in situ formation of the allyl Grignard reagent in a mixed solvent system. researchgate.net In this method, allyl bromide, magnesium, and silicon tetrachloride are combined in a mixture of toluene and an ether solvent like diethyl ether or THF. researchgate.netresearchgate.netresearchgate.net The Grignard reagent is formed from allyl bromide and magnesium and immediately reacts with the silicon tetrachloride present in the same reaction vessel. researchgate.net This technique, using partially solvated Grignard reagents, has proven to be highly efficient, leading to excellent product yields. researchgate.netresearchgate.net

In Situ Formation of Grignard Reagents in Mixed Solvent Systems

Alternative Synthetic Routes

While the Grignard reaction remains a primary method for synthesizing this compound, alternative and modified routes have been explored to optimize yield and reaction conditions.

One notable alternative is a one-step synthesis that involves the reaction of silicon tetrachloride with partially solvated Grignard reagents. researchgate.netresearchgate.net These reagents are formed in situ from allyl bromide and magnesium in a mixed solvent system, typically toluene and an ether like diethyl ether or tetrahydrofuran (THF). researchgate.netresearchgate.net This approach has shown promise for industrial applications due to potentially high yields and lower costs. researchgate.net Research has demonstrated that the yield can be significantly influenced by the solvent composition. For instance, a yield of 91% was achieved when the molar ratio of diethyl ether to allyl bromide was 4 in a toluene/ether mixture. researchgate.netresearchgate.net Using THF instead of diethyl ether can also produce the desired compound, though yields may vary. researchgate.netresearchgate.net

Another synthetic strategy involves the hydrosilylation of appropriate precursors. For example, carbosilane dendrimers have been synthesized starting from a core molecule like this compound, employing hydrosilylation reactions in subsequent steps. ineosopen.orgmdpi.com This highlights the utility of hydrosilylation in modifying allylsilanes, a reaction that could potentially be adapted for the primary synthesis of this compound itself from a different silicon precursor.

Additionally, reactions involving carbene or carbenoid additions have been used to modify this compound, such as in cyclopropanation reactions. ajol.infoajol.info While not a direct synthesis of the tetraallyl core, these methods demonstrate alternative pathways for functionalizing the allyl groups attached to the silicon atom. ajol.infoajol.info

Table 1: Comparison of Yields in Alternative Synthetic Routes

| Synthetic Route | Reagents | Solvent System | Reported Yield | Reference |

|---|---|---|---|---|

| One-Step Grignard (in situ) | SiCl₄, Allyl Bromide, Mg | Toluene / Diethyl Ether | 91% | researchgate.netresearchgate.net |

| One-Step Grignard (in situ) | SiCl₄, Allyl Bromide, Mg | Toluene / THF | ~63% | researchgate.netresearchgate.net |

Purification and Isolation Techniques in Academic Research Settings

The purification of this compound from crude reaction mixtures is critical to obtaining a product of high purity for subsequent use in research. The primary methods employed in academic laboratories are fractional distillation under reduced pressure and various forms of chromatography.

Fractional distillation is a common technique for purifying this compound, which is a liquid at room temperature. umich.edu Performing the distillation under reduced pressure (vacuum distillation) is advantageous as it lowers the boiling point of the compound, thereby preventing potential decomposition that might occur at higher temperatures. umich.edu The residual liquid from the synthesis is transferred to a Claisen flask and distilled. umich.edu Optimal conditions involve maintaining the temperature as low as possible; for example, a pressure of 0.2 mmHg allows for a boiling point of 52°C. umich.edu Another source reports a boiling point of 90°C at a pressure of 3 mmHg. chembk.comchembk.com After distillation, a yellow, involatile oil often remains in the distillation flask. umich.edu

Table 2: Reported Distillation Conditions for this compound

| Pressure | Boiling Point | Reference |

|---|---|---|

| 0.2 mmHg | 52°C | umich.edu |

| 3 mmHg | 90°C | chembk.comchembk.com |

| ~40 mmHg | Not specified | google.com |

Chromatographic techniques are widely used for the purification of this compound and its derivatives, particularly when high purity is required or when distillation is not suitable.

Silica (B1680970) Gel Chromatography: Column chromatography using silica gel is a frequently cited method. mdpi.comgoogle.com The crude product is passed through a column packed with silica, and an appropriate solvent system (eluent) is used to separate the desired compound from impurities. mdpi.com Common eluents include mixtures of hexanes and ethyl acetate (B1210297) (EtOAc) or hexanes and diethyl ether (Et₂O). mdpi.comgoogle.com For instance, a crude product was purified using a silica column with a hexane:EtOAc gradient ranging from 20:1 to 10:1. mdpi.com In another example, purification was achieved with an 8:1 mixture of hexanes:Et₂O. google.com

Size Exclusion Chromatography (GPC/SEC): For higher molecular weight systems derived from this compound, such as dendrimers, size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a suitable purification method. uva.nl This technique separates molecules based on their size, and it has been shown to be effective in removing impurities like dimers and trimers that can form as side-products during the synthesis of larger, dendrimeric structures. uva.nl

Fractional Distillation under Reduced Pressure

Mechanistic Investigations of this compound Formation

Understanding the mechanism of this compound synthesis, particularly through the widely used Grignard reaction, is essential for optimizing reaction conditions and improving product yields. Research has focused on the influence of solvents and the nature of the transition state.

Solvation plays a decisive role in the reactivity of Grignard reagents and, consequently, in the synthesis of this compound. researchgate.net The reaction is often performed in ether solvents like diethyl ether or THF, which solvate the magnesium center of the Grignard reagent. researchgate.netresearchgate.net However, studies using "partially solvated" Grignard reagents in mixed toluene-ether solvents have provided significant insight. researchgate.net

It has been established that replacing a portion of the ether solvent with a non-coordinating solvent like toluene can significantly accelerate the reaction rate, particularly with alkoxysilane precursors. researchgate.netresearchgate.net The reactivity of the partially solvated Grignard reagent in toluene greatly exceeds that of the conventional, fully ether-solvated reagent. researchgate.net This is because the ether molecules, which are donors, compete with the silane (B1218182) for coordination to the magnesium atom. researchgate.netresearchgate.net In a less-donating solvent environment (i.e., with less ether), the silane can more easily replace a solvent molecule at the magnesium center, facilitating the subsequent reaction. researchgate.netresearchgate.net The extent of the reaction is governed by the solvating power of the donor solvent, with diethyl ether being a more effective donor than THF in some contexts. researchgate.net The steric bulk of the alkyl group on the Grignard reagent also influences solvation and the equilibrium between different organomagnesium species. researchgate.net

Kinetic studies of the Grignard reaction with silanes suggest the formation of a cyclic transition state. researchgate.netresearchgate.net For reactions involving both alkoxysilanes and chlorosilanes, a four-center transition state is proposed. researchgate.netresearchgate.net

The mechanism differs slightly depending on the silicon precursor:

With Alkoxysilanes: The reaction is believed to proceed via the replacement of a solvent molecule at the magnesium center by the silane. This is followed by a rearrangement of the resulting complex into the products through a four-center transition state. researchgate.netresearchgate.net

With Chlorosilanes: The reaction is thought to occur without the initial replacement of a solvent molecule, but it also proceeds through a four-center transition state. researchgate.netresearchgate.net

The formation of these ordered, cyclic transition states is supported by the observation of large negative activation entropies. researchgate.netresearchgate.net Furthermore, small activation enthalpy values, coupled with the reaction's significant exothermicity, point towards an "early" transition state, meaning its structure more closely resembles the reactants than the products. researchgate.netresearchgate.net

Iii. Chemical Transformations and Reactivity of Tetraallylsilane

Polymerization and Copolymerization Studies

The polymerization of tetraallylsilane can be initiated under various conditions, leading to the formation of polymeric materials with potential applications in coatings and insulation. google.com These polymers can be modified by incorporating other materials like fillers, pigments, and various natural or synthetic resins to alter their properties. google.com

The homopolymerization of this compound is notably sluggish and requires significant energy input or the presence of catalysts. google.com

This compound demonstrates resistance to polymerization under mild conditions. The compound will only polymerize upon being heated to approximately 200°C. google.com Polymerization can also be induced by exposing the monomer to air for extended periods, such as several hours at elevated temperatures or for months at room temperature. google.com

The addition of oxidizing agents can accelerate the heat-induced polymerization. google.com

Table 1: Influence of Temperature and Oxidizing Agents on this compound Homopolymerization

| Condition | Observation |

|---|---|

| Heating to ~200°C | Polymerization occurs. google.com |

| Contact with air (months at room temp.) | Polymerization occurs. google.com |

| Heat + Oxidizing Agents | Accelerated polymerization. google.com |

| Low Temperature + Oxidizing Agents | No apparent polymerization. google.com |

This table summarizes the effects of temperature and oxidizing agents on the homopolymerization of this compound based on available research.

Alkaline materials have been shown to positively influence the polymerization of this compound. The addition of substances like potassium carbonate accelerates the heat-induced polymerization of the compound. google.com In contrast, acidic conditions appear to inhibit the polymerization process. google.com

This compound can be copolymerized with other compatible and polymerizable monomers. google.com This process involves mixing the monomeric materials and subsequently effecting a co- or inter-polymerization. google.com For instance, the copolymerization of methyl methacrylate (B99206) with 1-10% of this compound, using benzoyl peroxide as an initiator, has been described. chemicalpapers.com This reaction yields a fully soluble polymer up to a 10-15% conversion rate. chemicalpapers.com However, it is noted that allylsilanes can retard or inhibit the polymerization of methyl methacrylate. chemicalpapers.com this compound is also used as a crosslinking agent in the production of certain polymers. google.com.pggoogle.com

The reaction of tungsten hexachloride with this compound produces a catalyst for the ring-opening polymerization of cycloolefins. taylorandfrancis.com

The polymerization of 1,6-dienes like this compound can proceed through a series of alternating intra- and intermolecular additions, a process known as cyclopolymerization. researchgate.net This mechanism leads to the formation of polymer chains containing cyclic structures. researchgate.netresearchgate.net

A key factor in the tendency of unconjugated dienes to undergo cyclopolymerization is the through-space interaction between the non-conjugated chromophores (the allyl groups). tandfonline.com A far-ultraviolet spectroscopic study revealed progressive bathochromic shifts (shifts to longer wavelengths) in the series: allyltrimethylsilane, diallyldimethylsilane, triallylmethylsilane, and this compound. tandfonline.comtandfonline.com

This shift is attributed to a homoconjugative, interspatial interaction between the ethylenic bonds. tandfonline.com This interaction stabilizes the excited state of the molecule, providing an energetically favorable pathway for the diene to form a cyclic product. tandfonline.com The conformations that facilitate this interaction are believed to be similar to the transition states in intra-intermolecular cyclopolymerization. tandfonline.com Evidence suggests that a conformation suitable for this interaction pre-exists in the ground state, and the interaction occurs upon ultraviolet excitation or under the influence of polymerization catalysts. tandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allyl bromide |

| Allyl magnesium bromide |

| Allyldimethylvinylsilane |

| Allyltrimethylsilane |

| Benzoyl peroxide |

| Diallyldimethylsilane |

| Methyl methacrylate |

| Methyltrivinylsilane |

| Potassium carbonate |

| Silicon tetrachloride |

| Triallylmethylsilane |

Influence of Temperature and Oxidizing Agents

Cyclopolymerization Pathways and Mechanisms

Rearrangement Reactions

This compound demonstrates notable reactivity in various rearrangement reactions, leading to the formation of complex and synthetically valuable organosilane structures. These transformations are often promoted by specific reagents or catalysts that facilitate intramolecular bond reorganization.

When treated with molecular iodine (I₂), this compound undergoes a significant rearrangement process. researchgate.netmdpi.comnih.gov This reaction presents an intriguing case of intramolecular cyclization and functionalization, diverging from simple deallylation or polymerization pathways that might be expected. mdpi.com The course of the reaction is highly dependent on the stoichiometry of the iodine used, allowing for selective synthesis of different products. mdpi.comnih.gov

The reaction between this compound and iodine can be controlled to yield either mono- or double-rearrangement products with good selectivity. researchgate.netmdpi.com Treatment with one equivalent of iodine results in the preferential formation of the mono-rearranged product. mdpi.comnih.gov Conversely, using an excess of iodine, typically two to three equivalents, drives the reaction towards the formation of the double-rearranged product. mdpi.comnih.gov

Initial investigations using NMR analysis in deuterated dichloromethane (B109758) (CD₂Cl₂) confirmed that using 1.0 equivalent of I₂ led to the nearly complete consumption of this compound and the selective formation of the mono-rearranged product. mdpi.com Increasing the I₂ amount to 2.0 equivalents caused the di-rearranged product to become the predominant species. mdpi.com For preparative synthesis, optimal yields were obtained using 1.0 equivalent of I₂ for the mono-rearrangement and 3.0 equivalents for the double rearrangement. mdpi.com

Table 1: Iodine-Promoted Rearrangement of this compound

| Product Type | Equivalents of Iodine (I₂) | Solvent | Yield | Reference |

|---|---|---|---|---|

| Mono-rearrangement | 1.0 | CH₂Cl₂ | 72% | mdpi.com |

| Double-rearrangement | 3.0 | CH₂Cl₂ | 85% | mdpi.com |

The iodine-promoted rearrangement of allylsilanes is proposed to proceed through a distinct mechanistic pathway. mdpi.com The reaction is thought to be initiated by the formation of a β-silyl carbocation intermediate. mdpi.com This is followed by an intramolecular allylation of this electrophilic center by one of the remaining allyl groups on the silicon atom. mdpi.com This key step results in the generation of a new carbon-carbon bond and a new stereocenter, leading to the rearranged silacyclic structure. mdpi.com The selectivity for mono- versus double-rearrangement is directly tied to the amount of iodine present to initiate the formation of the key β-silyl carbocation intermediate from the starting material or the mono-rearranged product. researchgate.netmdpi.com

A significant application of this iodine-promoted rearrangement is the synthesis of silicon-stereogenic organosilanes. researchgate.netmdpi.comnih.gov The rearrangement process itself can create molecules with a stereogenic silicon atom, defined as a silicon center where the interchange of any two substituent groups leads to a stereoisomer. mdpi.com

For instance, the mono-rearranged product, being a diallylsilane, can undergo a subsequent, sequential rearrangement. mdpi.com This allows for the introduction of different functional groups. Treatment of the mono-rearranged product with iodine followed by the addition of an alcohol, such as cyclohexanol, can yield a product with two different alkoxy ligands attached to the silicon atom. mdpi.com The resulting molecules, containing a stereogenic silicon center, are obtained as a mixture of diastereomers. researchgate.netmdpi.com These silicon-stereogenic compounds are considered potentially valuable in materials science and medicinal chemistry. mdpi.combohrium.com

This compound can also participate as a nucleophile in catalytic Pummerer reactions. nih.govacs.org Specifically, in the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)-catalyzed Pummerer reaction of β-ketosulfoxides, this compound acts as a π-nucleophile. nih.govresearchgate.net

The proposed mechanism involves the in-situ formation of a thionium (B1214772) ion intermediate from the β-ketosulfoxide, activated by the copper catalyst. nih.govthieme-connect.com This electrophilic thionium ion is then trapped by a suitable nucleophile. nih.gov this compound has been successfully employed as such a nucleophile, reacting with the thionium intermediate at elevated temperatures in nitromethane. acs.orgnih.gov This reaction provides an efficient method for forming new carbon-sulfur and carbon-carbon bonds, leading to complex sulfur-containing molecules. nih.gov

Iodine-Promoted Rearrangements

Mechanistic Insights into Rearrangement Processes

Catalytic Reactions Involving this compound

Beyond rearrangement reactions, this compound serves as a substrate in various transition-metal-catalyzed processes. One notable example is its use in the asymmetric allylation of imines. acs.orgnih.gov In a process catalyzed by a chiral bis-π-allylpalladium complex, this compound acts as the allyl source for addition to aldimines. acs.orgnih.gov This reaction is uniquely promoted by a dual system of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and methanol (B129727) (MeOH), which avoids the need for Lewis acids and proceeds under mild, neutral conditions. acs.orgnih.gov The fluoride anion activates the silicon-carbon bond for cleavage, while methanol facilitates the protonation of the intermediate palladium amide, leading to the synthesis of chiral homoallylamines in high yields and enantioselectivities. acs.orgnih.gov

In another catalytic application, this compound reacts with decaborane (B607025) in a titanium-catalyzed hydroboration reaction. nih.gov When four equivalents of decaborane are reacted with this compound, a unique tetra-cage product, Si(6-(CH₂)₃-B₁₀H₁₃)₄, is formed in high yield. nih.gov This demonstrates the ability of all four allyl groups to undergo hydroboration, leading to a complex, multi-cage boron-silicon structure. nih.gov

Asymmetric Allylation Reactions

The asymmetric allylation of imines using this compound is a significant method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of chiral homoallylic amines. nih.gov This process is effectively catalyzed by chiral transition metal complexes under mild conditions. nih.govacs.org

The first successful catalytic asymmetric allylation of imines with this compound was achieved using a chiral bis-π-allylpalladium complex. nih.govacs.org This reaction proceeds under essentially neutral and very mild conditions, avoiding the need for a Lewis acid. acs.org The catalytic system typically involves the use of tetrabutylammonium fluoride (TBAF) and methanol (MeOH), which act as dual activation/promotion agents. nih.govacs.org The fluoride anion from TBAF activates the cleavage of the carbon-silicon bond in this compound, while methanol facilitates the protonation of the intermediate palladium amide. nih.govacs.org This protocol has proven to be efficient, general, and reproducible for the allylation of various imines. nih.gov

The mechanism of this palladium-catalyzed allylation reaction involves a bis-π-allylpalladium complex as the reactive intermediate. acs.org This intermediate is amphiphilic, acting as a nucleophile in its reaction with imines, which is in contrast to the typical electrophilic nature of ordinary π-allylpalladium complexes. acs.orgacs.org

The proposed mechanism for asymmetric induction is as follows:

Transmetalation: The reaction is initiated by the fluoride-ion-triggered transmetalation between the chiral bis-π-allylpalladium complex and this compound. acs.org This step is crucial, as no reaction occurs in the absence of a fluoride source. acs.org

Coordination: The imine coordinates to the resulting bis-π-allylpalladium intermediate. acs.org In this intermediate, one allyl group is the transferable group, while the other, non-transferable allyl group, dictates the stereochemical outcome of the reaction. acs.org

Allylation: The subsequent allylation proceeds through a six-membered chair-like transition state, leading to the formation of the chiral homoallylic amine with high enantioselectivity. acs.org

This catalytic system has been successfully applied to the synthesis of a variety of chiral homoallylic amines from different imines with high yields and good to excellent enantioselectivities. acs.org For instance, the reaction of N-benzylidenebenzylamine with this compound in the presence of the chiral bis-π-allylpalladium catalyst yields the corresponding homoallylamine in good yield and with 91% enantiomeric excess (ee). acs.org Similar results have been observed with N-allyl and N-methoxybenzyl substituted imines. acs.org The development of this methodology provides a shorter reaction time and an efficient route to these valuable chiral building blocks. nih.gov

Table 1: Asymmetric Allylation of Imines with this compound

| Entry | Imine | N-Substituent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-Benzylidenebenzylamine | Benzyl | 4a | Good | 91 |

| 2 | N-(p-Methoxybenzylidene)benzylamine | p-Methoxybenzyl | 4b | High | 88 |

| 3 | N-(o-Methoxybenzylidene)benzylamine | o-Methoxybenzyl | 4c | High | 85 |

| 4 | N-Allyl-N-(phenylmethylene)amine | Allyl | 4d | 83 | 84 |

Data sourced from The Journal of Organic Chemistry, 2004, 69(3), 735-8. acs.org

Mechanistic Aspects of Asymmetric Induction

Cyclopropanation Reactions

The double bonds of the allyl groups in this compound can undergo cyclopropanation reactions, offering a pathway to silicon-containing cyclopropyl (B3062369) derivatives. ajol.infoajol.info

The synthesis of tetra(dichlorocyclopropane)silane has been accomplished through the addition of dichlorocarbene (B158193) (:CCl₂) to this compound. ajol.infoajol.info Dichlorocarbene is typically generated from chloroform (B151607) through the removal of a proton by a strong base, followed by the elimination of a chloride ion. ajol.info The resulting dichlorocarbene then adds to the double bonds of the allyl groups. ajol.info In addition to carbene additions, carbenoid additions, such as the Simmons-Smith reaction involving a zinc-copper couple and diiodomethane, can also be employed for the cyclopropanation of this compound. ajol.infoajol.info

The generation of dichlorocarbene is often carried out in a biphasic system using a concentrated base and a phase transfer catalyst (PTC). ajol.info This method circumvents the challenges associated with the rapid hydrolysis of dihalocarbenes under anhydrous conditions. ajol.info Various phase transfer catalysts have been investigated for the dichlorocarbene addition to this compound. ajol.infoajol.info Notably, the multisite PTC, 2-Benzilidine-N,N,N,N',N',N',-hexaethyl propane-1,3-diammonium dibromide (Dq-Br), was found to be highly effective, affording tetra(dichlorocyclopropane)silane in yields exceeding 80%. ajol.infoajol.info This multisite catalyst demonstrated greater productivity compared to the single-site PTC, tetrabutylammonium bromide (TBAB), under the same reaction conditions. ajol.info

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chiral bis-π-allylpalladium complex |

| Tetrabutylammonium fluoride (TBAF) |

| Methanol (MeOH) |

| N-benzylidenebenzylamine |

| Homoallylic amine |

| N-allyl substituted imine |

| N-methoxybenzyl substituted imine |

| Tetra(dichlorocyclopropane)silane |

| Dichlorocarbene |

| Chloroform |

| Zinc-copper couple |

| Diiodomethane |

| 2-Benzilidine-N,N,N,N',N',N',-hexaethyl propane-1,3-diammonium dibromide (Dq-Br) |

| Tetrabutylammonium bromide (TBAB) |

| Palladium |

| Silicon |

| Chloride |

| Zinc |

| Copper |

| Nitrogen |

| Carbon |

| Hydrogen |

| Oxygen |

| Fluoride |

| Bromide |

Simmons-Smith and Related Reactions

The Simmons-Smith reaction and its variations represent a cornerstone in synthetic chemistry for the conversion of alkenes into cyclopropanes. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction provides a pathway to novel polycyclopropyl-functionalized silanes. The reaction typically involves an organozinc carbenoid, which reacts with the double bonds of the allyl groups in a cheletropic and stereospecific manner, preserving the geometry of the original alkene. wikipedia.org

Research into the cyclopropanation of this compound has explored both the addition of carbenes and carbenoids. One study detailed the synthesis of tetra(dichlorocyclopropane)silane through the addition of dichlorocarbene (:CCl₂) to this compound. ajol.info The efficiency of this reaction was found to be highly dependent on the choice of phase transfer catalyst (PTC), with 2-benzilidine-N,N,N,N',N',N',-hexaethyl propane-1,3-diammonium dibromide proving particularly effective, affording the product in yields exceeding 80%. ajol.info

Furthermore, a modified Simmons-Smith reaction has been successfully applied to this compound for the synthesis of tetra(cyclopropane)silane. ajol.info This procedure utilized a zinc-silver (Zn-Ag) couple with methylene (B1212753) iodide. The use of the Zn-Ag couple was reported to be advantageous over the more traditional zinc-copper (Zn-Cu) couple, resulting in higher yields and significantly reduced reaction times. ajol.info The success of this reaction was also attributed to a modified work-up procedure. ajol.info While the classic Simmons-Smith reaction often requires a directing group like a hydroxyl for efficient reaction, this compound's reactivity in these cases demonstrates its utility as a substrate for producing polycyclopropanated molecules. organic-chemistry.orgajol.info

Table 1: Cyclopropanation Reactions of this compound

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | :CCl₂, PTC (Dq-Br) | Tetra(dichlorocyclopropane)silane | >80 | ajol.info |

| This compound | CH₂I₂, Zn-Ag couple | Tetra(cyclopropane)silane | High | ajol.info |

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. While specific studies focusing exclusively on the hydrosilylation of this compound are not extensively detailed in the provided sources, the reactivity of allylsilanes, in general, allows for a comprehensive discussion of the expected chemical behavior. The reaction is a highly atom-economical method for creating more complex organosilanes. The process is typically catalyzed by transition metals. capes.gov.br

Transition Metal Catalysis in Hydrosilylation

The hydrosilylation of allylic systems is effectively catalyzed by a range of transition metals, with platinum, rhodium, palladium, nickel, and copper complexes being prominent. d-nb.inforsc.orgnih.gov Platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are classic choices for achieving hydrosilylation. Ruthenium-based catalysts have also been shown to be effective, particularly for the hydrosilylation of alkynes to form stereodefined vinylsilanes. researchgate.net

For allylic systems similar to the functional groups in this compound, nickel and palladium catalysts have demonstrated significant utility, especially in controlling the regioselectivity of the addition. nih.govumich.edu For instance, methods have been developed for the regiodivergent hydrosilylation of allenes using either palladium or nickel catalysts to selectively produce E-allylsilanes or Z-alkenylsilanes, respectively. nih.govumich.edu Copper-catalyzed systems have also emerged, offering excellent regio- and stereoselectivity for the synthesis of (E)-allylsilanes from terminal allenes under mild conditions. d-nb.inforesearchgate.net The choice of metal and the associated ligands are crucial in directing the reaction toward the desired isomer. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Allylsilane Hydrosilylation

Controlling regioselectivity and stereoselectivity is a primary challenge in the hydrosilylation of unsaturated systems like the allyl groups in this compound. d-nb.inforesearchgate.net For a terminal alkene such as an allyl group, hydrosilylation can theoretically result in the addition of the silyl (B83357) group to either the terminal (α-addition) or the internal (β-addition) carbon of the double bond.

In the context of allenes, which share reactivity patterns with allylsilanes, the catalyst system dictates the outcome. Palladium catalysts bearing N-heterocyclic carbene (NHC) ligands can favor the formation of E-allylsilanes, while nickel-NHC catalysts can lead to Z-alkenylsilanes. nih.gov The steric and electronic properties of the ligands play a critical role. For example, in nickel-catalyzed hydrosilylation of allenes, the use of tricyclohexylphosphine (B42057) favors the (E)-allylsilane product, whereas phenyl dibenzophosphole promotes the formation of the (Z)-isomer, highlighting the power of ligand-induced effects. rsc.org Noncovalent interactions between the catalyst and substrate can also be a determining factor in the reaction's stereochemical and regiochemical outcome. d-nb.info These principles are directly applicable to the potential hydrosilylation reactions of this compound, where the selection of an appropriate catalyst system would be key to controlling the structure of the resulting poly-silylated product.

π-Complexation with Metal Centers

The allyl groups of this compound, with their C=C double bonds, can act as π-ligands, donating electron density to metal centers to form organometallic π-complexes. This interaction is a fundamental aspect of organometallic chemistry and is often a key step in metal-catalyzed reactions involving alkenes. acs.org

Synthesis and Structural Characterization of Metal-Tetraallylsilane Complexes

The ability of this compound to act as a multidentate ligand has been demonstrated through the synthesis and structural characterization of a copper(I) chloride complex. researchgate.net A specific π-complex, [Cu₅Cl₅(CH₂-CH=CH₂)₄Si], was synthesized using an alternating-current electrochemical technique with CuCl₂·2H₂O and this compound (TAS). researchgate.netresearchgate.net

Table 2: Crystallographic Data for [Cu₅Cl₅(CH₂-CH=CH₂)₄Si]

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₂₀Cl₅Cu₅Si | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.netresearchgate.net |

| a (Å) | 12.292(3) | researchgate.netresearchgate.net |

| b (Å) | 12.083(3) | researchgate.netresearchgate.net |

| c (Å) | 13.356(3) | researchgate.netresearchgate.net |

| β (°) | 90.19(3) | researchgate.netresearchgate.net |

| Volume (ų) | 1983.7(9) | researchgate.netresearchgate.net |

| Z | 4 | researchgate.netresearchgate.net |

Iv. Advanced Spectroscopic and Computational Analysis in Tetraallylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tetraallylsilane and its reaction products. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within this compound and its derivatives. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons of the allyl groups are observed. For instance, in a study of iodine-promoted rearrangements of this compound, the complex multiplets in the ¹H NMR spectrum were crucial for tracking the transformation of the starting material into its rearranged products. mdpi.comresearchgate.net The spectra of the diastereomeric products often show overlapping signals, necessitating further analysis by other NMR techniques. mdpi.com

A representative ¹H NMR spectrum of a derivative, diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane, displays characteristic signals for the vinyl, methylene (B1212753), and methine protons, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard. mdpi.com

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Vinyl (m) | 5.89–5.76 | Multiplet | |

| Vinyl (ddt) | 5.70 | Doublet of doublets of triplets | 17.2, 10.1, 7.2 |

| Vinyl (dd) | 5.13 | Doublet of doublets | 17.2, 1.8 |

| Vinyl (m) | 5.10–5.06 | Multiplet | |

| Vinyl (m) | 4.98–4.89 | Multiplet | |

| Methine (dt) | 4.08 | Doublet of triplets | 12.1, 6.0 |

| Methylene (dd) | 3.36 | Doublet of doublets | 9.5, 4.3 |

| Methylene (dd) | 3.28 | Doublet of doublets | 9.5, 5.4 |

| Methine (dddt) | 2.21 | Doublet of doublets of doublets of triplets | 13.7, 6.8, 5.5, 1.4 |

| Methylene (m) | 2.16–2.03 | Multiplet | |

| Methylene (m) | 1.75–1.65 | Multiplet | |

| Methylene (dddd) | 1.59 | Doublet of doublets of doublets of doublets | 12.6, 6.9, 3.5, 1.4 |

| Methylene (m) | 1.33–1.23 | Multiplet | |

| Methyl (d) | 1.16 | Doublet | 6.0 |

| Methine (dd) | 0.71 | Doublet of doublets | 6.8, 4.1 |

Source: mdpi.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. In the study of this compound derivatives, ¹³C NMR was essential for resolving the structures of diastereomeric mixtures that could not be separated by chromatography. mdpi.com The resolved signals in the ¹³C NMR spectrum provided clear evidence for the formation of all three possible diastereomers in certain reactions. mdpi.com

The ¹³C NMR spectrum of diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane shows distinct peaks for the vinyl, alkoxyl, and alkyl carbons. mdpi.com

| Carbon Environment | Chemical Shift (δ, ppm) |

| Vinyl | 135.61, 133.49 |

| Vinyl | 117.29, 114.46, 114.44 |

| Alkoxyl | 65.55 |

| Alkyl | 41.04, 34.68, 30.90, 25.83, 22.47, 22.43, 19.27, 19.17 |

Source: mdpi.com

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon center in organosilane compounds. It provides information about the coordination environment and the nature of the substituents attached to the silicon atom. In research involving the synthesis of silicon-stereogenic compounds from this compound, ²⁹Si NMR was crucial for characterizing the products. mdpi.comresearchgate.net The appearance of two signals of roughly equal intensity in the ²⁹Si NMR spectra of certain products indicated the formation of a nearly 1:1 mixture of diastereomers. mdpi.comresearchgate.net This technique also helped to distinguish between different possible cyclic products. mdpi.comresearchgate.net For example, in the characterization of polyallylcarbosilane dendrimers built on a this compound core, ²⁹Si NMR was used to identify the different silicon environments within the dendritic structure. acs.org

Low-temperature NMR spectroscopy is a specialized technique used to study reaction mechanisms by slowing down dynamic processes and allowing for the observation of transient intermediates. In the context of allylation reactions, low-temperature NMR has been employed to investigate the formation of active catalytic species in solution. beilstein-journals.orgbeilstein-journals.org For instance, by conducting NMR experiments at -40 °C, researchers were able to observe the reversible formation of a chiral complex between a catalyst and an imine, providing insight into the catalytic cycle. beilstein-journals.org While not specifically reported for this compound itself in the provided context, the principle is applicable to understanding its reactions. The potential to use low-temperature NMR to study the mechanism of reactions involving this compound has been noted. uvic.ca

²⁹Si NMR Applications

Mass Spectrometry Techniques for Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound and its derivatives. sigmaaldrich.comthieme-connect.de Commercial suppliers of this compound often use GC to determine its purity. sigmaaldrich.comereztech.com In research, GC-MS is a powerful tool for the direct assignment of structures. thieme-connect.de The development of analytical methods using GC-MS for fluorinated silanes highlights its utility in the broader field of organosilicon analysis. diva-portal.org

MALDI-TOF Mass Spectrometry for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of polymeric derivatives of this compound, particularly carbosilane dendrimers. acs.org This method allows for the determination of molecular weight, the identification of structural defects, assessment of polydispersity, and confirmation of monomer assembly within the dendritic branches. mdpi.com

In the analysis of polyallylcarbosilane dendrimers built on a this compound core, MALDI-TOF MS has been instrumental in both qualitative and quantitative analysis. acs.org For instance, the mass spectrum of a first-generation dendrimer, synthesized via hydrosilylation of this compound, shows a calculated m/z that aligns well with the theoretical value when ionized with a silver cation, confirming the expected structure. acs.org

Table 1: Exemplary MALDI-TOF MS Data for a this compound-Based Dendrimer acs.org

| Dendrimer Generation | Calculated m/z ([M + Ag]⁺) | Found m/z |

| First Generation | 643.26 | 643.021 |

Data sourced from studies on carbosilane metallodendrimers. acs.org

The technique is sensitive enough to detect various structural imperfections that can arise during synthesis. Side reactions accompanying the primary hydrosilylation process, such as the isomerization of terminal double bonds and α-hydrosilylation, have been identified through detailed analysis of MALDI-TOF mass spectra. acs.org These "defects" can be critical as even internal double bonds, formed through isomerization, may react in subsequent reaction steps, leading to deviations from the ideal dendritic structure. acs.org The sample preparation for MALDI-TOF analysis typically involves using a matrix like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile or anthracene-1,8,9-triol and an ionizing agent such as silver trifluoroacetate. acs.orgacs.org

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound and monitoring its chemical transformations. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. researchgate.net A key feature in the IR spectrum is the stretching vibration of the alkene C=C bond, which is observed around 1630 cm⁻¹. mdpi.com

During polymerization reactions, such as hydrosilylation, IR spectroscopy is used to monitor the consumption of reactants. For example, in reactions involving this compound and a hydrosilane, the disappearance of the Si-H absorption band at approximately 2100-2117 cm⁻¹ indicates the progress of the hydrosilylation reaction. mdpi.comgoogle.com This real-time monitoring capability is essential for controlling the synthesis of hyperbranched polycarbosilanes and other polymeric materials derived from this compound. mdpi.com

The following table summarizes key IR absorption bands for this compound and related species involved in its polymerization.

Table 2: Characteristic Infrared Absorption Bands mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C (in this compound) | Stretching | 1630 |

| Si-H | Stretching | 2117 |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy in the structural analysis of this compound. Similar to the IR spectrum, the Raman spectrum of this compound shows a characteristic band for the C=C stretching vibration at approximately 1632 cm⁻¹. mdpi.com This technique is also employed for monitoring polymerization reactions in real-time. For instance, the conversion of the alkene groups in this compound during the synthesis of a hyperbranched polycarbosilane can be quantified by tracking the intensity of this Raman band. mdpi.com

Raman spectroscopy has also been utilized to study the structural evolution of polysilane-derived products, where this compound is a precursor, as they are converted to silicon carbide (SiC) ceramics upon pyrolysis. tandfonline.comresearchgate.net

Table 3: Key Raman Spectroscopy Bands for this compound mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C (in this compound) | Stretching | 1632 |

| Si-H | Stretching | 2122 |

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, geometry, and vibrational properties of this compound and its derivatives. researchgate.netacs.org These calculations provide a theoretical framework that complements experimental findings. For example, DFT has been used to study the isomerization of copper complexes involving this compound-derived ligands, optimizing molecular structures at a specific level of theory to determine relative stabilities. mdpi.com The B3LYP hybrid functional is a commonly employed method for these types of calculations. mdpi.com

A significant application of DFT is the prediction of vibrational frequencies and their corresponding intensities in IR and Raman spectra. mdpi.comresearchgate.net By performing calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. mdpi.com These predicted spectra are invaluable for assigning the experimentally observed vibrational bands to specific normal modes of the molecule. researchgate.net

For instance, DFT calculations using the B3LYP method and a 6-21G basis set have been performed to obtain the optimized geometry and the IR and Raman vibrational spectra of this compound. mdpi.com This level of theory has been shown to yield spectra that are in excellent agreement with experimental data for similar molecules. researchgate.net It is a common practice to apply scaling factors to the computed harmonic frequencies to achieve better correlation with experimental anharmonic frequencies. youtube.com

The theoretical approach can also elucidate phenomena observed in experimental spectra. For example, DFT calculations can demonstrate the effect of molecular symmetry on the activity of vibrational modes in IR and Raman spectroscopy, explaining why certain bands may be present in one type of spectrum but absent in the other. mdpi.com

Mechanistic Investigations and Transition State Analysis

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. Through the theoretical examination of potential energy surfaces, researchers can identify transition states, intermediates, and the lowest energy pathways, providing insights that are often inaccessible through experimental means alone.

One of the fundamental reactions analyzed is the synthesis of this compound itself. Studies on the Grignard reaction between silicon tetrachloride and allylmagnesium bromide in mixed solvents like toluene (B28343) and diethyl ether have been subjected to computational analysis. It was established that when alkoxysilanes are used as precursors, the reaction mechanism involves the replacement of a solvent molecule at the magnesium center by the silane (B1218182). This is followed by a rearrangement of the resulting complex into products via a four-center transition state. researchgate.net In contrast, the reaction with chlorosilanes proceeds without the initial solvent replacement step but also follows a pathway involving a four-center transition state. researchgate.net The computational results for these syntheses, which indicate small activation enthalpies and large negative activation entropies, are consistent with the formation of highly ordered, cyclic transition states. researchgate.net

Another area of significant computational investigation is the iodine-promoted rearrangement of this compound. mdpi.comresearchgate.net This reaction is believed to proceed through a mechanism that involves the intramolecular allylation of a beta-silyl carbocation intermediate. mdpi.com The formation of this cationic species is a key step that dictates the subsequent carbon-carbon bond formation and the creation of a new stereocenter. mdpi.com Density Functional Theory (DFT) calculations support such pathways, often revealing that reaction routes proceeding through cyclic transition states have very low energy barriers, making them highly probable. uva.nl

The table below summarizes key findings from mechanistic investigations into reactions involving this compound.

| Reaction Investigated | Computational Method | Key Mechanistic Findings | Transition State Characteristics |

| Grignard Synthesis from Alkoxysilanes | Ab initio / DFT | Reaction proceeds via silane complex formation and subsequent rearrangement. researchgate.net | Four-center, cyclic transition state. researchgate.net |

| Grignard Synthesis from Chlorosilanes | Ab initio / DFT | Direct reaction without solvent molecule replacement at the magnesium center. researchgate.net | Four-center transition state. researchgate.net |

| Iodine-Promoted Rearrangement | DFT | Involves intramolecular allylation of an intermediate. mdpi.com | Proceeding from a beta-silyl carbocation intermediate. mdpi.com |

These computational studies are crucial for understanding reactivity, optimizing reaction conditions, and designing new synthetic routes based on this compound.

Quantum Chemical Methods in Stereochemical Outcome Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stereochemical outcome of reactions. By calculating the energies of various possible transition states, chemists can determine the most likely reaction pathway and thus predict which stereoisomer will be formed preferentially. This predictive capability is especially valuable in the field of asymmetric synthesis, where controlling stereochemistry is paramount.

In the context of this compound chemistry, these methods have been applied to understand and predict the results of stereoselective reactions. A notable example is the catalytic asymmetric allylation of imines using a this compound-tetrabutylammonium fluoride (B91410) (TBAF)-methanol (MeOH) system. acs.org This reaction, which employs a chiral bis-π-allylpalladium complex, achieves high yields and enantioselectivities. acs.org Quantum chemical modeling can elucidate the structure of the transition state involving the chiral catalyst, the imine, and the allyl group from this compound. The observed stereoselectivity is rationalized by the energy differences between competing diastereomeric transition states.

The predictive power of these computational methods stems from their ability to model the subtle non-covalent interactions that govern stereocontrol. For instance, in the allylation of imines and carbonyls, the reaction can proceed through different transition state geometries, such as chair-like or open acyclic models. beilstein-journals.orgcore.ac.uk Quantum chemical calculations can determine the relative stability of these transition states. The analysis of factors like steric hindrance and electronic effects within these calculated structures allows for an accurate prediction of the major product. beilstein-journals.org For example, DFT studies comparing the energy barriers of transition states have been successfully used to predict the regiospecificity in Diels-Alder reactions, a principle that is directly applicable to predicting stereoselectivity. acs.org

The following table details examples of how quantum chemical methods are used to predict stereochemical outcomes in allylation reactions.

| Reaction Type | Catalytic System / Reagent | Computational Approach | Predicted Stereochemical Control Mechanism |

| Asymmetric Allylation of Imines | This compound/Chiral Palladium Complex acs.org | DFT analysis of transition states | Energy minimization of diastereomeric transition states involving the chiral ligand. |

| Asymmetric Allylation of N-Acylhydrazones | Allyltrichlorosilane/Chiral Sulfoxides acs.org | Modeling of catalyst-substrate complex | Coordination of the catalyst creates a chiral environment, favoring attack on one enantiotopic face of the imine. |

| Organocatalytic Allylation | Allylsilane/Chiral Brønsted Acid beilstein-journals.org | DFT calculations of transition state geometries | Reaction proceeds via an open transition state, with stereoselectivity governed by non-covalent interactions with the catalyst. beilstein-journals.org |

The synergy between computational prediction and experimental synthesis accelerates the development of new stereoselective transformations, enabling the efficient creation of complex chiral molecules from reagents like this compound.

V. Applications and Research Frontiers of Tetraallylsilane in Materials Science

Precursors for Polymeric and Hyperbranched Materials

The tetrafunctionality of tetraallylsilane makes it an ideal core molecule for the divergent synthesis of dendrimers and hyperbranched polymers. The allyl groups provide reactive sites for controlled, generation-by-generation growth, leading to macromolecules with well-defined architectures and a high density of terminal functional groups.

This compound serves as the foundational core for the synthesis of polyallylsilane and polycarbosilane dendrimers. The synthetic strategy typically involves an iterative sequence of hydrosilylation and allylation reactions. In this process, the terminal double bonds of the allyl groups on the this compound core are reacted with a silane (B1218182) reagent, such as dichloromethylsilane (B8780727) or chlorodimethylsilane (B94632), in the presence of a catalyst. This is followed by a nucleophilic displacement reaction, often using a Grignard reagent like allylmagnesium bromide, to introduce new allyl groups at the periphery, thereby completing one generation of dendrimer growth. This iterative process allows for the precise construction of dendritic structures with increasing numbers of branches.

The synthesis of high-quality polyallylcarbosilane dendrimers necessitates the optimization of the reaction conditions to minimize structural defects. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction time, and temperature. For instance, the hydrosilylation step is critical and is often catalyzed by platinum-based catalysts, such as the Karstedt catalyst. The efficiency of this step can be influenced by the specific catalyst concentration and the reaction environment.

Research has focused on refining these procedures to ensure complete reaction at each step of the dendrimer growth, which becomes progressively more challenging with increasing generation due to steric hindrance. The table below summarizes key aspects of optimizing dendrimer synthesis procedures starting from this compound.

| Parameter | Optimized Condition/Observation | Significance |

| Catalyst | Karstedt catalyst is commonly used for hydrosilylation. | Ensures efficient addition of silanes to the allyl double bonds. |

| Reactants | Alternating hydrosilylation with dichloromethylsilane or chlorodimethylsilane and subsequent reaction with allylmagnesium bromide. | Controls the branching and the introduction of new terminal allyl groups for the next generation. |

| Solvent | The choice of solvent can affect reaction rates and solubility of the growing dendrimer. | Proper solvent selection is crucial for achieving high yields and purity. |

| Purification | Chromatographic techniques are often employed to purify the dendrimers at each generation. | Removes byproducts and structurally imperfect dendrimers, ensuring monodispersity. |

Despite optimization efforts, the synthesis of dendrimers is often accompanied by the formation of structural defects. These imperfections can arise from incomplete reactions or side reactions, leading to a distribution of molecular weights and functionalities in the final product. Common analytical techniques employed for the characterization and quantification of these defects include Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. google.com

Several types of structural defects have been identified in polyallylcarbosilane dendrimers synthesized from a this compound core. These include:

Incomplete allylation: Failure to substitute all chloro groups with allyl groups in a given generation.

Isomerization of double bonds: The terminal double bonds of the allyl groups can isomerize to internal double bonds, which are less reactive in subsequent hydrosilylation steps. google.com

Intermolecular crosslinking: Reactions between different dendrimer molecules can lead to the formation of dimers or higher-order aggregates. google.com

The following table details common structural defects and the analytical methods used for their detection. google.com

| Defect Type | Description | Analytical Detection Method |

| Incomplete Reaction | Unreacted functional groups from the previous generation remain. | NMR spectroscopy can identify residual Si-H or Si-Cl groups. MALDI-TOF MS shows peaks corresponding to lower molecular weight species. |

| Double Bond Isomerization | Terminal allyl groups rearrange to form internal double bonds. | ¹H and ¹³C NMR spectroscopy can distinguish between terminal and internal olefins. |

| Intermolecular Siloxane Bridges | Formation of Si-O-Si linkages between dendrimer molecules. | MALDI-TOF MS reveals peaks at nearly double the expected molecular weight. ¹H NMR can detect specific proton signals adjacent to the siloxane bridge. google.com |

| α-Hydrosilylation | The silicon hydride adds to the internal carbon of the allyl group instead of the terminal carbon. | NMR spectroscopy can detect the resulting branched alkyl chain structure. |

The multiple allyl groups of this compound make it an effective crosslinking agent in polymer chemistry. specialchem.com Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network structure. lohtragon.com This network structure enhances the mechanical, thermal, and chemical properties of the resulting material. lohtragon.com this compound can be incorporated into various polymer matrices and then cured, either thermally or through the use of a catalyst, to induce crosslinking. The curing process typically involves the reaction of the allyl groups, leading to the formation of a rigid, thermoset material. This property is particularly valuable in the fabrication of composites, adhesives, and coatings where high strength and durability are required.

Polyallylsilane and Polycarbosilane Dendrimers Synthesis

Optimization of Dendrimer Synthesis Procedures

Functional Materials Development

The unique chemical reactivity of this compound and its polymeric derivatives allows for the development of a wide range of functional materials. By modifying the terminal groups of this compound-based polymers, materials with specific properties, such as enhanced thermal stability, controlled hydrophobicity, or specific electronic characteristics, can be engineered.

Both monomeric and polymeric forms of this compound have been explored for their potential in coating and insulating applications. google.com When applied as a coating, the material can be cured to form a hard, protective film. google.com This film can provide resistance to abrasion, chemicals, and environmental degradation. The polymerization of this compound can be accelerated by heat and the presence of oxidizing agents. google.com As an insulating material, partially polymerized, liquid this compound can be used to impregnate electrical components, such as coils and capacitors. google.com Subsequent curing in place results in a solid, insulating matrix that provides both electrical insulation and mechanical support. google.com

Integration into Advanced Material Systems

The polymeric and monomeric forms of this compound are utilized for various coating and insulating purposes. google.com For instance, the monomer or its partially polymerized liquid form can serve as an impregnant for electrical components like capacitors and coils, especially where subsequent hardening is desirable. google.com The polymerization of this compound can be accelerated by heat and oxidizing agents, such as benzoyl peroxide. google.com

The properties of this compound-based polymers can be tailored by incorporating other materials, including fillers, pigments, and various natural or synthetic resins. google.com When the modifying agent is a compatible and copolymerizable material, it can be mixed with monomeric this compound to achieve co- or inter-polymerization. google.com

A significant application lies in its use as a precursor for silicon carbide (SiC)-based composites. It can be part of a two-component liquid precursor system, often mixed with a liquid by-product of polycarbosilane (b-PCS). researchgate.net This approach is explored for the fabrication of SiC(N)-based composites through precursor impregnation and pyrolysis (PIP). researchgate.netbohrium.com The structural evolution of mixtures containing poly(methylsilane) and tetra-allylsilane into silicon carbide has been a subject of study. acs.orgcapes.gov.brtandfonline.com These systems are crucial for developing advanced ceramics with applications in high-temperature environments. bohrium.com

Below is a table summarizing the integration of this compound into different material systems.

Table 1: Integration of this compound in Advanced Materials| Material System | Role of this compound | Key Process | Resulting Material/Application |

|---|---|---|---|

| Polymeric Coatings | Monomer/Polymer | Heat or catalyst-induced polymerization | Coating and insulating applications for electrical components. google.com |

| Modified Polymers | Copolymerization Agent | Co-polymerization with other resins | Polymers with modified properties (e.g., mechanical, thermal). google.com |

| Ceramic Matrix Composites | Precursor Component | Precursor Impregnation and Pyrolysis (PIP) | Silicon carbide (SiC) and Silicon Carbonitride (SiC(N)) based composites. researchgate.netbohrium.com |

| Dendrimers | Core Molecule | Divergent synthesis (hydrosilylation) | Carbosilane dendrimers for applications like drug delivery. researchgate.netacs.org |

Role in Silicon-Stereogenic Organosilanes Synthesis

This compound is a key starting material for synthesizing silicon-stereogenic organosilanes, which are compounds containing a chiral silicon center. researchgate.netnih.gov These chiral organosilanes are of increasing interest in synthetic chemistry, materials science, and medicinal chemistry. researchgate.netresearchgate.net

A primary method involves an iodine-promoted rearrangement of this compound. researchgate.netnih.govmdpi.com The reaction's outcome is highly dependent on the stoichiometry of the iodine (I₂) used. Treating this compound with one equivalent of iodine leads to a mono-rearrangement, while using an excess (e.g., three equivalents) results in a double rearrangement. researchgate.netmdpi.comresearchgate.net This controllable rearrangement provides a pathway to valuable silicon-stereogenic compounds. nih.gov For example, the mono-rearranged product can be further reacted with different alcohols to introduce two distinct alkoxy groups on the silicon, creating a stereogenic center. researchgate.netmdpi.com

Table 2: Iodine-Promoted Rearrangement of this compound

| Equivalents of Iodine (I₂) | Predominant Product Type | Yield (Example) | Reference |

|---|---|---|---|

| 1.0 | Mono-rearranged | 72% | mdpi.com |

Asymmetric Synthesis of Silicon-Stereogenic Compounds

While this compound provides a route to silicon-stereogenic compounds, achieving high levels of asymmetry (enantioselectivity) remains a significant challenge. researchgate.netresearchgate.net The synthesis of these compounds often results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. researchgate.netmdpi.com For instance, the iodine-promoted rearrangement followed by reactions to introduce chirality often yields mixtures of diastereomers, such as a ~1:1 ratio. researchgate.netmdpi.com

The development of catalytic asymmetric methods for creating silicon-stereocenters is an active area of research, with organocatalysis emerging as a promising tool alongside chiral-metal catalyzed processes. researchgate.netbohrium.com These methods aim to provide enantioselective control, which is crucial for applications where a specific stereoisomer is required, such as in medicinal chemistry. researchgate.net However, synthetic approaches to enantiomerically pure silicon-stereogenic organosilanes are still less developed compared to their carbon-based counterparts. researchgate.net

Potential in Medicinal Chemistry and Drug Design